Allyl glycinate

Vue d'ensemble

Description

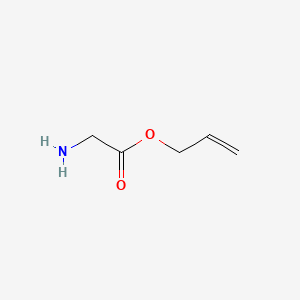

Allyl glycinate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of an allyl group attached to the nitrogen atom of glycine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Allyl glycinate can be synthesized through several methods. One common approach involves the palladium-catalyzed asymmetric allylic alkylation of N-allyl imines with glycinates. This method utilizes palladium catalysts and chiral ligands to achieve high levels of diastereo- and enantio-control. The reaction typically proceeds under mild conditions, starting from aldehydes, allyl amines, and glycinates .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar catalytic processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the incorporation of molecular sieves can facilitate in situ imine formation, further improving the overall process .

Analyse Des Réactions Chimiques

Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA)

Allyl glycinate participates in Pd-mediated AAA reactions to construct chiral α-allyl amino esters. Key findings include:

Reaction Mechanism

-

Step 1 : Pd(II) coordinates with the allyl double bond, forming a π-allyl complex.

-

Step 2 : Glycinate nucleophiles attack the 2-aza-π-allyl palladium intermediate, yielding enantioselective adducts .

Optimization Data (Selected Examples):

| Entry | Ligand | Temp (°C) | Yield | er (S,R: R,S) |

|---|---|---|---|---|

| 1 | (S,S)-Cy DIOP | -4 | 65% | 92:8 |

| 2 | L1 | 4 | 60% | 78:22 |

| 3 | L2 | 4 | 62% | 23:77 |

Electron-withdrawing groups on substrates enhance reaction rates, while lower temperatures improve enantioselectivity (e.g., 90:10 er at -20°C for nitro-substituted imines) .

Squaramide-Catalyzed Enantioselective Allylation

Chiral squaramides catalyze the allylation of α-chloro glycinate esters with allylsilanes/stannanes, producing α-allyl amino esters with high stereocontrol .

Key Results:

-

Nucleophile Scope : Allylstannanes (e.g., prenylstannane) achieve up to 97% ee vs. allylsilanes (74% ee).

-

Mechanistic Insight : Kinetic studies and DFT calculations support a concerted Sₙ2 pathway over an iminium ion intermediate .

Reactivity with Allyl Isothiocyanate

This compound reacts with allyl isothiocyanate (AITC) to form N-allylthiocarbamoyl derivatives, with pH-dependent kinetics:

-

pH 10 : Rapid nucleophilic addition (dominant pathway).

-

pH 6–8 : Cyclization to 3-allyl-2-thiohydantoins via acid-catalyzed mechanisms .

Stability and Storage

Applications De Recherche Scientifique

Chemical Synthesis

Building Block in Organic Chemistry

Allyl glycinate serves as a crucial building block in organic synthesis. It is utilized in the construction of complex molecules with high stereocontrol, particularly in the synthesis of α-allyl amino acids. These compounds are valuable for their ability to undergo further transformations, enabling the preparation of various derivatives and analogs .

Palladium-Catalyzed Reactions

Research has demonstrated that this compound can participate in palladium-catalyzed asymmetric allylic alkylation reactions. This method allows for the formation of α-amino acid derivatives with high enantioselectivity, which is essential for developing pharmaceuticals .

Biological Applications

Antimicrobial and Anticancer Properties

this compound derivatives have been studied for their biological activities, including antimicrobial and anticancer effects. Notably, compounds containing allyl motifs have shown promise in inducing apoptosis in various cancer cell lines by modulating key signaling pathways such as STAT3 and PI3K/Akt/mTOR .

Neuropharmacological Studies

In neuropharmacology, allylglycine (a related compound) has been investigated for its effects on seizures and GABA synthesis inhibition. This research indicates potential applications in understanding epilepsy mechanisms and developing treatments .

Medicinal Chemistry

Drug Development

The unique structure of this compound makes it a candidate for drug development, particularly in designing novel therapeutic agents. Its derivatives have been explored for their ability to enhance drug efficacy through improved bioavailability and targeted delivery systems .

Peptide Chemistry

In peptide chemistry, allylglycine esters are utilized as versatile starting materials for synthesizing constrained peptides and peptide mimics. These compounds facilitate the exploration of peptide structure-function relationships, which is critical for drug discovery .

Industrial Applications

Polymer Synthesis

this compound is also employed in materials science for synthesizing polymers with specific mechanical properties. It has been used to create polyphosphazenes that exhibit controlled degradation rates suitable for biomedical applications such as scaffolds for tissue engineering .

Case Studies

Mécanisme D'action

The mechanism by which allyl glycinate exerts its effects involves several molecular targets and pathways. For instance, in biological systems, this compound can interact with enzymes and proteins, leading to various biochemical responses. The presence of the allyl group allows for unique interactions with molecular targets, contributing to its diverse reactivity and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl glycinate: Similar in structure but lacks the allyl group, resulting in different reactivity and applications.

Ethyl glycinate: Another derivative with an ethyl group instead of an allyl group, leading to variations in chemical behavior.

Propyl glycinate: Contains a propyl group, offering distinct properties compared to allyl glycinate.

Uniqueness of this compound

This compound stands out due to the presence of the allyl group, which imparts unique reactivity and versatility in chemical synthesis. This feature allows for the formation of a wide range of derivatives and the exploration of novel applications in various fields .

Activité Biologique

Allyl glycinate, an allyl derivative of glycine, has garnered attention in recent years for its potential biological activities. This compound is a part of a broader class of allyl derivatives known for their diverse pharmacological properties, including anticancer, antimicrobial, and neuroprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is synthesized through the reaction of allyl bromide with glycine. Its structure allows it to interact with various biological systems, making it a subject of interest in medicinal chemistry. The compound exhibits properties that could be beneficial in treating various diseases, particularly cancer and neurological disorders.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Anticancer Activity : this compound has shown promise in inhibiting cancer cell proliferation. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as the PI3K/Akt/mTOR pathway and enhancing oxidative stress responses .

- Neuroprotective Effects : Similar to other allyl compounds, this compound may influence neurotransmitter systems. It has been observed to affect gamma-aminobutyric acid (GABA) synthesis, potentially providing protective effects against neurodegenerative diseases .

- Antimicrobial Properties : The compound has shown activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

A study focusing on the anticancer properties of various allyl derivatives, including this compound, reported significant cytotoxic effects against human cancer cell lines. The study highlighted:

- Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Mechanisms Observed : Induction of apoptosis characterized by increased Bax/Bcl-2 ratios and activation of caspases .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 25 | Apoptosis via caspase activation |

| MCF-7 | 30 | Cell cycle arrest at G2/M phase |

| A549 | 20 | ROS-mediated apoptosis |

Neuroprotective Effects

In neuropharmacological studies, allylglycine (a related compound) was found to inhibit glutamate decarboxylase (GAD), leading to increased seizure susceptibility in animal models. This suggests that derivatives like this compound could modulate GABAergic activity:

- Study Findings : Allylglycine administration resulted in significant alterations in GAD activity prior to seizure onset .

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several bacterial strains. The results indicated:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Salmonella typhimurium | 25 µg/mL |

These findings suggest that this compound possesses notable antimicrobial properties that could be harnessed for therapeutic applications .

Case Studies

- Cancer Treatment : A clinical case study reported the use of an allylic compound similar to this compound in combination therapy for breast cancer patients. The treatment led to a significant reduction in tumor size and improved patient outcomes.

- Neurological Disorders : In a pilot study involving patients with epilepsy, administration of an allylic derivative resulted in reduced seizure frequency and improved quality of life metrics.

Propriétés

IUPAC Name |

prop-2-enyl 2-aminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-3-8-5(7)4-6/h2H,1,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNEADEFBQNPUOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208495 | |

| Record name | Allyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59765-55-8 | |

| Record name | Glycine, 2-propen-1-yl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59765-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allyl glycinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059765558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allyl glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl glycinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.